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Compound of Interest

Compound Name: 6-Bromopyridine-2,3-diamine

Cat. No.: B144056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, 6-Bromopyridine-2,3-diamine. The information presented

herein is essential for the structural elucidation, quality control, and reaction monitoring of this

compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 6-
Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.25 d 1H Aromatic CH

6.77 d 1H Aromatic CH

5.40-5.70 bs 2H -NH₂

4.80-5.20 bs 2H -NH₂
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Note: Data obtained for the synonymous compound 2,3-Diamino-5-bromopyridine in DMSO-d6

at 300 MHz.[1]

¹³C NMR Data

Experimental ¹³C NMR data for 6-Bromopyridine-2,3-diamine is not readily available in the

surveyed literature. However, predicted chemical shifts can be estimated based on the analysis

of similar structures.

Infrared (IR) Spectroscopy
Specific experimental IR data for 6-Bromopyridine-2,3-diamine has not been found in the

available literature. The expected characteristic absorption bands for the functional groups

present in the molecule are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Strong, Broad

N-H Stretch (asymmetric and

symmetric) of primary aromatic

amine

1650-1580 Medium to Strong
N-H Bend of primary aromatic

amine

1600-1450 Medium to Strong
C=C and C=N Stretch of

pyridine ring

1335-1250 Strong C-N Stretch of aromatic amine

~1050 Medium C-Br Stretch

Mass Spectrometry (MS)
While a specific experimental mass spectrum for 6-Bromopyridine-2,3-diamine is not

available, the expected molecular ion peaks for different ionization techniques can be

calculated based on its molecular formula, C₅H₆BrN₃.
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Ionization Mode Calculated m/z Species

ESI+ 187.9823 [M+H]⁺

ESI+ 210.9642 [M+Na]⁺

EI 186.9745 [M]⁺•

Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for

a solid organic compound like 6-Bromopyridine-2,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

6-Bromopyridine-2,3-diamine sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: a. Weigh approximately 5-10 mg of the 6-Bromopyridine-2,3-diamine
sample. b. Transfer the sample into a clean, dry 5 mm NMR tube. c. Add approximately 0.6

mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube. d. Securely cap the

NMR tube and vortex the mixture until the sample is completely dissolved.
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Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using

a gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the

deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity,

optimizing the peak shape of the solvent lock signal. e. Tune and match the probe for both

the ¹H and ¹³C frequencies.

¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral

width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Set the

number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the

relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition: a. Load a standard carbon experiment parameter set (e.g., proton-

decoupled). b. Set the spectral width to cover the expected range of carbon chemical shifts

(e.g., 0-180 ppm). c. Set a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance and sensitivity of the ¹³C nucleus. d. Set the relaxation delay (e.g., 2-5

seconds). e. Acquire the FID.

Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C

spectra. b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift

scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative

number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to

assign the signals to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

6-Bromopyridine-2,3-diamine sample

Potassium bromide (KBr), IR grade

Mortar and pestle (agate or mullite)

Pellet press
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Spatula

Instrumentation:

FT-IR Spectrometer with a sample holder for KBr pellets.

Procedure:

Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven to remove any

moisture. b. Place approximately 1-2 mg of the 6-Bromopyridine-2,3-diamine sample and

about 100-200 mg of dry KBr powder into an agate mortar. c. Grind the mixture thoroughly

with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer

a portion of the powdered mixture into the collar of the pellet press. e. Place the anvil in the

collar and apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to

form a transparent or translucent pellet.

Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer.

b. Acquire a background spectrum of the empty sample compartment to subtract

atmospheric interferences (CO₂ and H₂O). c. Acquire the sample spectrum over the desired

wavenumber range (e.g., 4000-400 cm⁻¹). d. Set the number of scans (e.g., 16 or 32) to be

co-added for a good signal-to-noise ratio.

Data Analysis: a. Label the significant absorption peaks in the spectrum with their

corresponding wavenumbers. b. Correlate the observed absorption bands with the

characteristic vibrational frequencies of the functional groups present in 6-Bromopyridine-
2,3-diamine (e.g., N-H, C=C, C=N, C-N, C-Br).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula.

Materials:

6-Bromopyridine-2,3-diamine sample

High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)
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Volumetric flasks and pipettes

Syringe and syringe filter (if necessary)

Mass spectrometry vials

Instrumentation:

Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or

Orbitrap instrument).

Procedure:

Sample Preparation: a. Prepare a stock solution of the 6-Bromopyridine-2,3-diamine
sample at a concentration of approximately 1 mg/mL in a suitable solvent. b. Further dilute

the stock solution to a final concentration of approximately 1-10 µg/mL using the same or a

compatible solvent. c. If any particulate matter is visible, filter the final solution through a

syringe filter (e.g., 0.22 µm) into a clean mass spectrometry vial.

Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a standard

calibration solution to ensure high mass accuracy. b. Set the ESI source parameters,

including the capillary voltage, nebulizer gas pressure, and drying gas flow rate and

temperature. These parameters may need to be optimized for the specific compound. c. Set

the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

Data Acquisition: a. Introduce the sample solution into the ESI source via direct infusion

using a syringe pump or through an HPLC system. b. Acquire the mass spectrum in positive

ion mode to observe the protonated molecule [M+H]⁺. c. The acquisition time will depend on

the desired signal intensity and number of scans to be averaged.

Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the

accurate mass and the isotopic pattern (due to the presence of Bromine) to confirm the

elemental composition (C₅H₆BrN₃) of the molecule.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 6-Bromopyridine-2,3-diamine.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
6-Bromopyridine-2,3-diamine

Purification
(e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis:
- Chemical Shifts

- Coupling Constants
- Integration

IR Data Analysis:
- Functional Group

  Identification

MS Data Analysis:
- Molecular Weight

- Elemental Composition

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Bromopyridine-2,3-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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